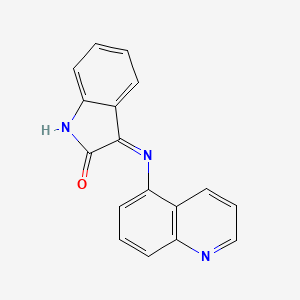
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both quinoline and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoline and indole structures within a single molecule provides a unique scaffold that can interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-aminoquinoline with isatin under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the desired product. The general reaction scheme is as follows:
Starting Materials: 5-aminoquinoline and isatin.
Reaction Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-5-carboxylic acid and indole-2-carboxylic acid.
Reduction: 5,6-dihydroquinoline and 2,3-dihydroindole.
Substitution: Various substituted quinoline and indole derivatives, depending on the reagents used.
科学研究应用
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
相似化合物的比较
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.
Indole: Another nitrogen-containing heterocycle known for its presence in many natural products and pharmaceuticals.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, studied for their pharmacological properties.
Uniqueness
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one is unique due to the combination of quinoline and indole structures within a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. Additionally, the imino linkage provides further opportunities for chemical modification and optimization of its biological activity.
属性
CAS 编号 |
21231-49-2 |
|---|---|
分子式 |
C17H11N3O |
分子量 |
273.29 g/mol |
IUPAC 名称 |
3-quinolin-5-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C17H11N3O/c21-17-16(12-5-1-2-7-15(12)20-17)19-14-9-3-8-13-11(14)6-4-10-18-13/h1-10H,(H,19,20,21) |
InChI 键 |
FEMNWLUUNIQGHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC4=C3C=CC=N4)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


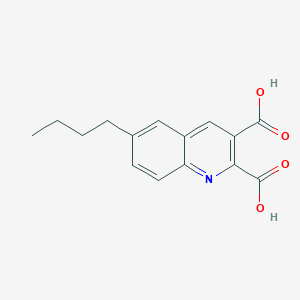
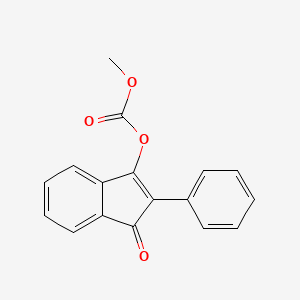
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
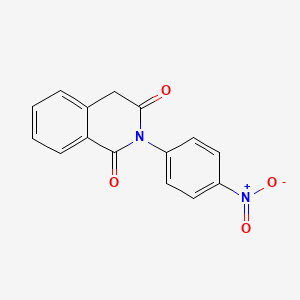

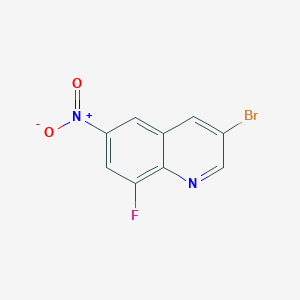
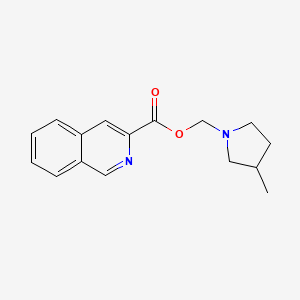

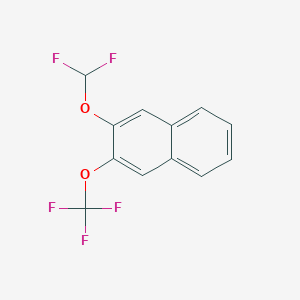


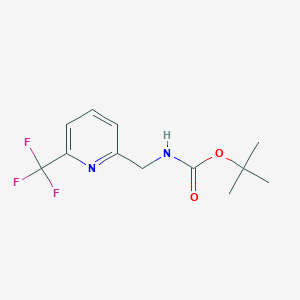
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)
